Home > Products > Screening Compounds P19561 > 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride - 1402232-51-2

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

Catalog Number: EVT-3164901
CAS Number: 1402232-51-2
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under spirocyclic compounds, specifically featuring a diazaspiro structure. It is often synthesized from commercially available starting materials such as cyclohexanone and nitromethane. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for research and potential therapeutic applications .

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves several steps:

  1. Initial Reaction: Cyclohexanone is reacted with nitromethane to produce 1-(nitromethyl)cyclohexan-1-ol.
  2. Dehydration: The alcohol undergoes dehydration to yield (nitromethylene)cyclohexane.
  3. Glycination: An alkyl glycinate is added to the (nitromethylene)cyclohexane, resulting in alkyl (1-(nitromethyl)cyclohexyl)glycinate.
  4. Reduction: The nitro group in the glycinate is reduced to an amino group, forming methyl (1-(aminomethyl)cyclohexyl)glycinate.
  5. Cyclization: This compound then cyclizes internally to produce 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one without hydrolysis in some cases .

This synthetic route allows for the efficient production of the target compound in a relatively short sequence of reactions.

Molecular Structure Analysis

The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can be described as follows:

  • Molecular Formula: C11_{11}H16_{16}N2_2O
  • Molecular Weight: Approximately 196.26 g/mol
  • Structural Features: The compound features a spirocyclic arrangement with two nitrogen atoms incorporated into the spiro framework, along with an oxygen atom from the oxa component. This configuration contributes to its biological activity and stability.

The presence of these heteroatoms (nitrogen and oxygen) significantly influences the compound's chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, which can affect its stability and bioavailability.
  • Reduction Reactions: The presence of nitro groups allows for reduction to amines, which can further participate in coupling reactions for drug development.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or develop new derivatives.

Mechanism of Action

The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride primarily involves inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of fatty acids and has been implicated in various pathophysiological processes such as inflammation and renal dysfunction.

Key Mechanistic Insights:

  • Inhibition Pathway: By inhibiting sEH, this compound may alter the levels of epoxyeicosatrienoic acids (EETs), which are known to have protective effects on renal function.
  • Bioavailability: Studies indicate that when administered orally at specific dosages (e.g., 30 mg/kg), it effectively lowers serum creatinine levels in animal models, suggesting its potential as an oral therapeutic agent for chronic kidney diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride include:

  • Appearance: Typically exists as a white to off-white solid or crystalline powder.
  • Solubility: Generally soluble in water due to its hydrochloride form, enhancing its usability in biological assays.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; thus, it should be stored under controlled conditions.

These properties are essential for determining the compound's suitability for various applications in research and medicine.

Applications

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has several promising applications:

  • Pharmaceutical Development: It serves as a lead compound for developing drugs targeting soluble epoxide hydrolase inhibition.
  • Research Tool: Used in studies investigating renal function and chronic kidney disease mechanisms.
  • Potential Therapeutic Agent: Its efficacy as an orally active agent suggests potential use in treating kidney diseases or other conditions related to abnormal cellular proliferation.
Introduction to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Derivatives

Nomenclature and Structural Classification in Spirocyclic Chemistry

The compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride belongs to a class of bridged heterocyclic systems characterized by a central spirocyclic architecture. Its systematic name follows IUPAC conventions: "undecan" denotes an 11-atom parent structure, while "spiro[5.5]" indicates fusion between two six-membered rings sharing one quaternary carbon atom. The prefix "1-oxa-4,9-diaza" specifies oxygen at position 1 and nitrogen atoms at positions 4 and 9. The "3-one" suffix designates a ketone at the third position, and "hydrochloride" confirms its salt form [3] .

Structurally, the molecule features:

  • A spiro junction connecting piperidine and morpholinone rings
  • Protonatable nitrogen atoms enabling salt formation (e.g., hydrochloride salts)
  • Chiral centers in substituted derivatives, noted stereodescriptors like (2R) [8]

Table 1: Nomenclature and Structural Variations

Systematic NameCAS RegistryMolecular FormulaKey Modifications
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride1402232-51-2C₈H₁₅ClN₂O₂Parent scaffold
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride1609403-58-8C₉H₁₇ClN₂O₂Methyl at position 4
9-[2-(2,5-Difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride2535970-65-9C₁₉H₂₇ClF₂N₂O₂Phenethyl extension at N9, ethyl at N4

This scaffold’s versatility permits substitutions at N4, N9, C2, and the ketone oxygen, enabling tailored pharmacokinetic and receptor-binding properties [5] [9].

Historical Development of Diazaspirocyclic Compounds in Medicinal Chemistry

The medicinal exploration of diazaspirocycles began in the early 1980s with the synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones as antihypertensive agents. Key milestones include:

  • 1983: Synthesis of 41 derivatives tested in spontaneously hypertensive rats (SHR), where compound 21 (9-(2-indol-3-ylethyl)-derivative) emerged as a potent antihypertensive acting via peripheral α1-adrenoceptor blockade [2].
  • Early 2000s: Expansion into CNS disorders following discoveries of σ1 receptor affinity in structurally related spirocycles.
  • 2010s: Strategic derivatization for multimodal pain management, exemplified by patent CA2949570A1 covering alkyl/aryl variants with dual opioid/sigma activity [5].

Table 2: Evolution of Key Derivatives

EraTherapeutic FocusRepresentative CompoundsDesign Strategy
1980sHypertension9-(2-Indol-3-ylethyl) derivativesPeripheral α1-blockade optimization
2000–2010Neuropathic pain9-(1,4-Benzodioxan-2-ylmethyl) analogsσ1R antagonism incorporation
2015–presentMultimodal analgesia4-Aryl/alkyl derivatives (e.g., EST73502 hydrochloride)Balanced MOR agonism/σ1R antagonism

Synthetic advancements enabled this evolution, particularly ring-forming reactions and stereoselective substitutions at N9, which proved critical for CNS bioavailability .

Therapeutic Relevance of Dual μ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) Modulation

Recent derivatives exhibit dual activity at MOR and σ1R, addressing limitations of classical opioids:

  • MOR agonism provides baseline analgesia by inhibiting nociceptive signaling.
  • σ1R antagonism counters opioid-induced hyperalgesia and emotional pain amplification [6].

Key pharmacological findings include:

  • Compound 15au (4-pyridyl-N4, phenethyl-N9) demonstrated equianalgesic efficacy to oxycodone in murine paw-pressure tests but with reduced constipation, attributable to σ1R-mediated gut motility preservation [6].
  • Peripheral analgesic actions observed for 15au were reversed by σ1R agonist PRE-084, confirming target engagement [6].
  • Clinical candidate EST73502 hydrochloride (9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-derivative) exemplifies optimized dual activity, advancing through preclinical studies [8].

Table 3: Receptor Activities of Key Derivatives

CompoundMOR Agonism (EC₅₀/Ki, nM)σ1R Antagonism (Ki, nM)Therapeutic Effect
15au8.2 (EC₅₀)12.4 (Ki)Potent analgesia, peripheral activity
EST73502Not reportedNot reportedAdvanced preclinical candidate
Unsubstituted coreInactive>1,000Pharmacophore scaffold only

Structure-activity relationship (SAR) studies reveal:

  • N9 phenethyl extensions with halogenated aryl groups enhance σ1R affinity.
  • Small alkyl groups (methyl, ethyl) at N4 improve MOR selectivity.
  • C2 methyl substitution optimizes metabolic stability [5] [6].

This dual mechanism represents a frontier in abuse-deterrent analgesia, as σ1R modulation attenuates reward pathways associated with opioid dependence [6].

Properties

CAS Number

1402232-51-2

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-5-12-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H

InChI Key

VJMBTSAWEBOBJH-UHFFFAOYSA-N

SMILES

C1CNCCC12CNC(=O)CO2.Cl

Canonical SMILES

C1CNCCC12CNC(=O)CO2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.